molecular formula C29H48O2 B3061060 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol CAS No. 3808-26-2

2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol

Cat. No.: B3061060
CAS No.: 3808-26-2
M. Wt: 428.7 g/mol
InChI Key: JDRGHECKJUSWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol is a natural product found in Stemona burkillii, Stemona curtisii, and Stemona with data available.

Scientific Research Applications

Neuroprotective and Antioxidant Properties

  • In Vitro Neuroprotection : A compound containing 2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol demonstrated inhibitory effects on lipid peroxidation and phospholipase A2 activity, suggesting its potential use in treating ischemia-reperfusion injuries (Kuribayashi et al., 1992).
  • Effects on Cerebral Ischemia : Studies on Mongolian gerbils showed that a related compound improved cerebral energy metabolism and hastened consciousness recovery following transient forebrain ischemia, indicating protective effects against ischemic brain injury (Kuribayashi et al., 1994).
  • Restoration of Glucocorticoid Receptor Function : The compound was found to restore glucocorticoid receptor function in conditions of oxidative stress, potentially useful in treatments where glucocorticoid responsiveness is compromised (Okamoto et al., 1998).

Antioxidant and Radical Scavenging Effects

  • Hydroxyl Radical Elimination : Demonstrated ability to scavenge hydroxyl radicals and inhibit their generation by chelating metal ions, pointing to its strong antioxidant properties (Tomita et al., 2000).
  • Reduction of Oxidative DNA Damage : Significant reduction in oxidative DNA damage and prevention of neuronal cell death in rat brains after cerebral artery occlusion was observed, underlining its potential in neuroprotection (Zhang et al., 2001).

Properties

IUPAC Name

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chromen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h17,19-22,30H,9-16,18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRGHECKJUSWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558779
Record name 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3808-26-2
Record name 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Reactant of Route 2
Reactant of Route 2
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Reactant of Route 3
Reactant of Route 3
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Reactant of Route 4
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Reactant of Route 5
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Reactant of Route 6
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.